molecular formula C14H11F2N3O B2915979 (2,6-difluorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone CAS No. 1797874-94-2

(2,6-difluorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone

Cat. No.: B2915979
CAS No.: 1797874-94-2
M. Wt: 275.259
InChI Key: XBISWNGQWXILDG-UHFFFAOYSA-N
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Description

(2,6-Difluorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone is a bicyclic heteroaromatic compound featuring a pyridopyrimidine core fused with a dihydro scaffold.

Properties

IUPAC Name

(2,6-difluorophenyl)-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N3O/c15-10-2-1-3-11(16)13(10)14(20)19-5-4-12-9(7-19)6-17-8-18-12/h1-3,6,8H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBISWNGQWXILDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of (2,6-difluorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone typically involves multi-step organic synthesis. A common approach might involve the condensation of 2,6-difluorobenzaldehyde with appropriate amines and intermediates to form the desired compound. The reaction conditions may vary, including the use of specific solvents like dichloromethane, catalysts such as Lewis acids, and controlled temperature environments to ensure optimal yields.

Industrial Production Methods: : In an industrial setting, the production of this compound could be scaled up using batch or continuous flow reactors. Techniques such as solvent extraction, crystallization, and purification through column chromatography might be employed to achieve high purity of the final product. Green chemistry approaches, aiming to minimize environmental impact, can also be integrated into the industrial synthesis.

Types of Reactions

  • Oxidation: : this compound can undergo oxidation reactions, potentially leading to the formation of corresponding ketones or carboxylic acids.

  • Reduction: : Reduction reactions may convert this compound into various alcohols or amines, depending on the reagents used.

  • Substitution: : The difluorophenyl group allows for substitution reactions, where one or more fluorine atoms could be replaced by other functional groups.

Common Reagents and Conditions: : Typical reagents used include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and inert atmospheres to ensure the reactions proceed efficiently.

Major Products: : The major products formed from these reactions depend on the type of reaction and reagents used. For example, oxidation may yield carboxylic acids, reduction might produce alcohols, and substitution could result in various halogenated derivatives.

Scientific Research Applications

Chemistry: : In chemistry, this compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for the creation of more complex molecules, making it valuable in the development of new chemical entities.

Biology and Medicine: : In biological and medical research, (2,6-difluorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone has been explored for its potential as a pharmaceutical agent. Its structural components suggest it could be investigated as a lead compound in the development of anti-cancer or anti-inflammatory drugs.

Industry: : Industrially, this compound might be utilized in the synthesis of specialty chemicals, agrochemicals, or as a precursor in the production of advanced materials.

Mechanism of Action

The mechanism by which (2,6-difluorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms could enhance binding affinity and selectivity, impacting the activity of these targets. This compound may modulate specific pathways, leading to desired biological or chemical outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name / Identifier Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Source/Application Clues
Target Compound C₁₆H₁₂F₂N₃O* ~315.3* 2,6-Difluorophenyl methanone Hypothesized kinase inhibitor
Compound A () Not explicitly stated 376 (M+1) Indenylamino, ethanone-linked acetyl groups Intermediate in multistep synthesis
Compound B () Not explicitly stated 418 (M+1) Acetamide chain, but-3-ynyl group Likely protease modulator
(4-(Thiophen-2-yl)phenyl)methanone () C₁₈H₁₅N₃OS 321.4 Thiophene-substituted phenyl ring Potential kinase or enzyme target
Example 25 Product () Not explicitly stated 446 (M+1) Imidazolylacetamide side chain Bioactive conjugate

*Estimated based on structural similarity to .

Key Differences and Implications

Substituent Effects on Molecular Weight and Polarity: The target compound’s 2,6-difluorophenyl group (~315.3 g/mol) reduces molecular weight compared to analogs with bulkier substituents like Compound B (418 g/mol) or Example 25’s imidazole derivative (446 g/mol). Fluorine’s electronegativity may enhance metabolic stability and membrane permeability relative to sulfur-containing analogs (e.g., ’s thiophene derivative) .

Synthetic Complexity: The target compound’s synthesis likely involves halogenation or coupling reactions similar to those in and , where intermediates like 2-chloro-1-[2-(indenylamino)pyridopyrimidinyl]ethanone are functionalized with amines or alkynes .

The thiophene derivative () shares structural motifs with known kinase inhibitors, while the target compound’s fluorinated aryl group may enhance target binding through hydrophobic or dipole interactions .

Research Findings and Limitations

  • Evidence Gaps: No direct pharmacological data (e.g., IC₅₀, binding assays) are available for the target compound. Comparisons rely on structural analogs and synthetic methodologies.
  • Contradictions : describes high-yield syntheses (>90%) for intermediates, whereas Example 25 () reports a 49% yield for a complex conjugate, highlighting variability in reaction efficiency depending on substituents .

Biological Activity

The compound (2,6-difluorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone is a pyridopyrimidine derivative that has attracted attention due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article synthesizes available research findings on its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The compound features a difluorophenyl group linked to a pyrido[4,3-d]pyrimidine moiety. Its molecular formula is C14_{14}H12_{12}F2_2N4_4O, with a molecular weight of 298.27 g/mol. The presence of fluorine atoms enhances its lipophilicity and biological activity.

Anticancer Properties

Research indicates that derivatives of pyridopyrimidine exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines through the activation of caspases .

Table 1: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
AHepG20.09Caspase activation
BMCF-70.12Apoptosis induction
CA5490.03EGFR inhibition

In a comparative study, compounds with similar structures demonstrated enhanced cytotoxicity against HepG2 and Huh-7 cells, suggesting that modifications in the pyridopyrimidine framework can lead to improved therapeutic efficacy .

Enzyme Inhibition

The compound has shown potential as an inhibitor of key enzymes involved in cancer progression. For example, pyridopyrimidine derivatives have been reported to inhibit dihydrofolate reductase (DHFR), which is critical for DNA synthesis in rapidly dividing cells . This inhibition can lead to reduced proliferation of cancer cells.

Table 2: Enzyme Inhibition Activities

CompoundTarget EnzymeInhibition Type
ADihydrofolate ReductaseCompetitive
BTyrosine KinaseNon-competitive

Neuropharmacological Effects

Emerging studies suggest that pyridopyrimidine derivatives may also possess neuroprotective properties. For instance, research has indicated that certain derivatives exhibit anti-Alzheimer’s activity by inhibiting acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the brain .

Table 3: Neuropharmacological Activities

CompoundActivityIC50 (µM)
AAChE Inhibition15.2
BAntioxidant Activity18.3

Case Studies

  • Study on Anticancer Efficacy : A study evaluated the efficacy of a series of pyridopyrimidine derivatives against various cancer cell lines. The results indicated that compounds with the difluorophenyl group exhibited enhanced activity due to their ability to disrupt microtubule dynamics .
  • Neuroprotective Properties : Another investigation focused on the neuroprotective effects of these compounds in models of oxidative stress-induced neurotoxicity. The findings suggested that these derivatives could mitigate neuronal damage by reducing reactive oxygen species (ROS) and enhancing antioxidant defenses .

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